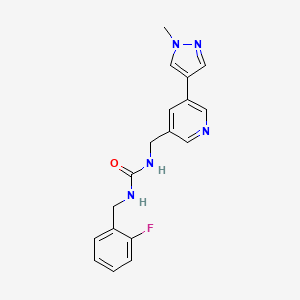

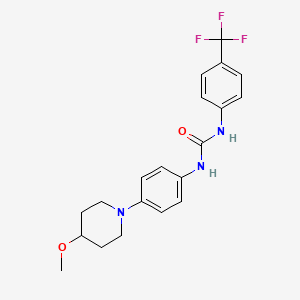

![molecular formula C18H17NO3S B2867811 1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797318-92-3](/img/structure/B2867811.png)

1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methylthiophene-2-carbonyl chloride” is a heterocyclic building block . It has an empirical formula of C6H5ClOS and a molecular weight of 160.62 . It’s a solid substance with a refractive index of 1.581 and a density of 1.2873 g/mL at 25 °C .

Molecular Structure Analysis

The molecular structure of “4-Methylthiophene-2-carbonyl chloride” is represented by the SMILES stringCc1csc(c1)C(Cl)=O . Physical and Chemical Properties Analysis

As mentioned earlier, “4-Methylthiophene-2-carbonyl chloride” is a solid substance with a refractive index of 1.581 and a density of 1.2873 g/mL at 25 °C .Scientific Research Applications

Sigma Receptor Ligands

Spiro compounds, including spiro[isobenzofuran-1(3H),4'-piperidines], have shown significant interest as sigma receptor ligands. These compounds demonstrate subnanomolar affinity and selectivity towards the sigma 2 binding site. Their structural variations, particularly in the N-substituent and the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system, play crucial roles in determining their affinity and selectivity for sigma 1 and sigma 2 receptors. For instance, compounds with medium-sized N-substituents exhibit potent but unselective affinity, while adjustments in the chain length and lipophilicity of the N-substituent enhance selectivity for sigma 2 binding sites. Moreover, substituents in the benzene ring affect affinity primarily for sigma 1 binding sites, highlighting the importance of structural factors in their sigma receptor activity (Moltzen, Perregaard, & Meier, 1995).

Antimycobacterial Activity

Spiro compounds have also been synthesized and evaluated for their antimycobacterial properties. For example, novel spiro-pyrido-pyrrolizines and pyrrolidines were synthesized and screened for in vitro activity against various Mycobacterium species. Certain compounds demonstrated significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis, indicating their potential as antimycobacterial agents (Ranjith Kumar et al., 2009).

Neurokinin Receptor Antagonists

Spiro-substituted piperidines, including compounds with the isobenzofuran moiety, have been explored for their potential as neurokinin receptor antagonists. These compounds were designed to bind selectively to NK2 receptors, with specific spiro-substituted piperidines demonstrating potent inhibitory activity against neurokinin-induced bronchoconstriction in animal models. This suggests their utility in developing novel treatments for conditions mediated by neurokinin receptors (Kubota et al., 1998).

Safety and Hazards

“4-Methylthiophene-2-carbonyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) and it causes severe skin burns and eye damage (H314) . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name |

1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-12-10-15(23-11-12)16(20)19-8-6-18(7-9-19)14-5-3-2-4-13(14)17(21)22-18/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBICDRLRNCMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2867728.png)

![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)

![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hcl](/img/structure/B2867746.png)

![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)

![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)